molecular formula C16H19N3O2 B7508157 (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone

Numéro de catalogue B7508157
Poids moléculaire: 285.34 g/mol
Clé InChI: JRTGVGHXHRUKRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPPIM, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mécanisme D'action

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone works by binding to the α7 nAChR and preventing the binding of acetylcholine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor, leading to a reduction in downstream signaling pathways. This mechanism of action is selective for the α7 nAChR and does not affect other nAChR subtypes.
Biochemical and Physiological Effects:
Studies have shown that (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain perception in animal models of chronic pain. These effects are likely due to the selective blockade of the α7 nAChR by (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor without affecting other nAChR subtypes. However, one limitation is the lack of information on the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways.

Orientations Futures

For the research on (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone include further studies on its potential therapeutic applications, such as in the treatment of Alzheimer's disease, schizophrenia, and chronic pain. Additionally, more research is needed to fully understand the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways. Finally, the development of more selective and potent antagonists for the α7 nAChR may lead to the discovery of new therapeutic targets for various conditions.

Méthodes De Synthèse

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxy-piperidine with 3-phenyl-4-bromomethylimidazole. The resulting product is then purified through column chromatography to obtain (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in its pure form.

Applications De Recherche Scientifique

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been studied for its potential use as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and pain perception. (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has shown promise in its ability to selectively block the α7 nAChR, making it a potential therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and chronic pain.

Propriétés

IUPAC Name

(4-methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-14-7-9-18(10-8-14)16(20)15-11-17-12-19(15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGVGHXHRUKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.